![molecular formula C28H48N2 B1239307 Buxamine A CAS No. 36127-40-9](/img/structure/B1239307.png)
Buxamine A
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Overview
Description
Buxamine A is a steroid alkaloid. It has a role as a metabolite.
Scientific Research Applications
Phytochemical Studies
Buxamine A, a compound derived from Buxus species, has been a subject of interest in phytochemical research. Studies have focused on isolating and elucidating the structures of various steroidal alkaloids, including Buxamine A, from different Buxus species. For instance, research on Buxus sempervirens roots led to the isolation of steroidal alkaloids with phytotoxic activity, highlighting the potential of these compounds in plant-based bioactivity studies (Atta-ur-rahman et al., 1997).
Chemical Characterization
The detailed chemical characterization of Buxamine A and related alkaloids has been a significant area of research. Studies have focused on identifying the unique structural features of these alkaloids, including their tetracyclic carbon ring systems and specific functional groups, which are critical for understanding their biological activities (D. Stauffacher, 1964).
Biological Activities
Research has also explored the diverse biological activities of Buxamine A and related compounds. For example, studies on Buxus hyrcana revealed that its alkaloids exhibit moderate enzyme inhibitory, anti-fungal, and anti-leishmanial activities. These findings suggest potential therapeutic applications in treating fungal infections and leishmaniasis (A. Ata et al., 2010).
Antiproliferative Effects
Recent studies have investigated the antiproliferative effects of Buxus sempervirens extracts on various cancer cell lines. The hydroalcoholic extract was found to inhibit cell proliferation and promote autophagic flow, suggesting potential applications in cancer therapy (A. Volpe et al., 2023).
Antiprotozoal Activity
Buxus sempervirens has also been used in traditional medicine for treating malaria. Research supports its antiprotozoal activity against Plasmodium falciparum, the causative agent of malaria. This further underscores the potential of Buxamine A and related compounds in developing new antimalarial treatments (J. B. Althaus et al., 2014).
properties
CAS RN |
36127-40-9 |
---|---|
Product Name |
Buxamine A |
Molecular Formula |
C28H48N2 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(6S,8R,11R,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-N,N,7,7,12,16-hexamethyltetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dien-6-amine |
InChI |
InChI=1S/C28H48N2/c1-19(29(6)7)22-15-17-28(5)24-12-11-23-20(18-21(24)14-16-27(22,28)4)10-13-25(30(8)9)26(23,2)3/h14,18-19,22-25H,10-13,15-17H2,1-9H3/t19-,22+,23+,24+,25-,27+,28-/m0/s1 |
InChI Key |
ZUILVKYUNYJWMV-JTRBZCFYSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4C(=C3)CC[C@@H](C4(C)C)N(C)C)C)C)N(C)C |
SMILES |
CC(C1CCC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)N(C)C |
Canonical SMILES |
CC(C1CCC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)N(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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